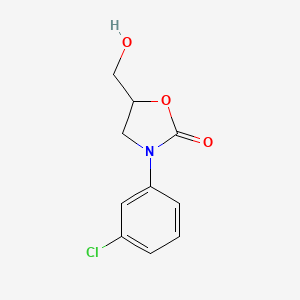

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

42902-30-7 |

|---|---|

Molecular Formula |

C10H10ClNO3 |

Molecular Weight |

227.64 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |

InChI Key |

NWTBJKLAXANGHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Several general approaches have been developed for the synthesis of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone and related compounds. These approaches typically involve:

- Reaction of 3-chloroaniline derivatives with appropriate carbonyl compounds

- Cyclization of suitable precursors to form the oxazolidinone ring

- Stereochemical control to produce optically active oxazolidinones

- Use of flow chemistry for continuous production

Specific Preparation Methods

Synthesis from Substituted Aniline and Epoxide Derivatives

One of the most direct routes to synthesize this compound involves the reaction of m-chloroaniline with appropriate epoxide derivatives.

Two-Step Synthesis Using Racemic Glycidol

This method, described in patent CN102311402A, uses substituted aniline (m-chloroaniline) as the starting material and proceeds through a midbody of (R)-(+)-3-substituted benzene amino-1,2-propanediol.

Reaction Scheme:

- m-Chloroaniline is reacted with racemic glycidol to form (R)-(+)-3-(m-chlorophenyl)amino-1,2-propanediol

- The resulting amino alcohol is cyclized using a carbonyl derivative to form the oxazolidinone ring

Reagents and Conditions:

- Carbonyl derivative: triphosgene, diphosgene, phosgene, chloroformic acid benzyl ester, methyl chloroformate, vinyl chloroformate or phosphinylidyne diimidazole

- Mild reaction conditions (room temperature to moderate heating)

- High carbon atom utilization (100%)

- Minimal environmental impact with sodium chloride as the main byproduct

Advantages of this method include fewer synthetic steps compared to literature methods, simple operation procedures, inexpensive and readily available raw materials, and mild reaction conditions, avoiding harsh reagents like butyllithium or potassium tert-butoxide.

Synthesis via Azide Intermediates

Another efficient approach involves the use of azide intermediates to construct the oxazolidinone ring.

Synthesis from (R)-Epichlorohydrin via Azido Intermediate

This method, detailed in patent CN117700371A, utilizes (R)-epichlorohydrin as the starting material and proceeds through an azido intermediate.

Reaction Scheme:

Step 1: (R)-epichlorohydrin + TMSN₃ + AcOH → 1-azido-3-chloro-2-propanol

Step 2: 1-azido-3-chloro-2-propanol + Ph₃P (in CO₂ atmosphere) → (R)-5-chloromethyl-2-oxazolidinone

Step 3: (R)-5-chloromethyl-2-oxazolidinone + m-chlorophenylamine → this compound

Experimental Procedure (Example 1):

- Synthesis of 1-azido-3-chloro-2-propanol:

- Glacial acetic acid (6.19 mL, 108.10 mmol) and DCM (100 mL) were added to a flask under nitrogen atmosphere

- Cooled to 0±5°C and TMSN₃ (14.22 mL, 108.10 mmol) was slowly added

- After stirring for 30 min, (R)-epichlorohydrin (5.00 g, 54.05 mmol) was added

- Stirred for 6h at room temperature

- Yield: 86% (8.56g of product)

- Synthesis of (R)-5-chloromethyl-2-oxazolidinone:

- Triphenylphosphine (11.68 g, 44.55 mmol) and toluene (100 mL) were added to a flask under nitrogen

- Replaced with carbon dioxide atmosphere and cooled to 0±5°C

- 1-azido-3-chloro-2-propanol (5.00 g, 36.89 mmol) was slowly added

- After reaction at 0±5°C for 10 min, heated to 110°C for reflux for 12h

- Yield: 79.6% (3.96g)

The table below presents a comparative analysis of yields from different examples in the patent:

| Example | Azido Intermediate Yield (%) | (R)-5-chloromethyl-2-oxazolidinone Yield (%) | ee Value (%) |

|---|---|---|---|

| 1 | 86 | 79.6 | 96.55 |

| 2 | 96 | 78.3 | 98.28 |

| 3 | 95.4 | 83.2 | 98.43 |

| 4 | 68 | 76.1 | 97.51 |

| 5 | 98 | 85.3 | 99.35 |

This method demonstrates excellent enantioselectivity and good yields, making it suitable for industrial-scale production.

Flow Chemistry Approach for Oxazolidinone Synthesis

Continuous flow synthesis provides an efficient method for preparing oxazolidinones, as described in search result.

Reaction Setup:

- Substrate feed (0.1M in MEK/DMSO mixture) flowed at 0.05 mL/min

- CO₂ (10 bar inlet pressure) flowed at 5 mL/min

- Packed bed reactor containing 270 mg of catalyst heated at 80°C

- System pressurized at 75 psi

Workup Procedure:

- Collection of all fractions

- Solvent removal

- DMSO removal by washing with water (3 times) and brine (1 time)

- Organic fractions combined and solvent removed under reduced pressure

- Purification by flash chromatography

This method achieved a 93% yield for similar oxazolidinone derivatives, demonstrating its potential application for synthesizing this compound.

One-Pot Synthesis Approach

A simplified one-pot synthesis procedure can be adapted from patent US6909005B1, which describes the synthesis of related oxazolidinone derivatives.

General Procedure:

- Formation of carbamate from appropriate aniline derivative

- Ring closure to form the oxazolidinone structure

- Reduction or functional group transformation to introduce the hydroxymethyl group

This method offers advantages of reduced waste, fewer isolation steps, and potential for large-scale production.

Synthesis of Structurally Related Compounds

Synthesis of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

A closely related compound, differing only by the substituent on the aromatic ring (fluoro instead of chloro), can be prepared through the reaction of m-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. The same approach can be adapted for this compound by using m-chlorobenzaldehyde as the starting material.

Demethylation Approach for Complex Oxazolidinones

For more complex oxazolidinone derivatives, a demethylation approach using boron tribromide can be employed. This method is described in patent EP0657439A1 for [R-(R,R)]-5-(3-chlorophenyl)-3-[2-(3,4-dihydroxyphenyl)-1-methylethyl]-2-oxazolidinone synthesis.

Procedure:

- Dissolve the methoxy-substituted oxazolidinone in methylene chloride

- Cool to 0-5°C under nitrogen atmosphere

- Add boron tribromide dropwise

- Quench with methanol

- Concentrate and precipitate product with water

While this method is designed for more complex oxazolidinones, the key transformations and reaction conditions can be adapted for simpler derivatives like this compound.

Purification and Characterization

Purification Methods

Several purification techniques are employed for this compound:

- Recrystallization : Using ethanol, ethyl acetate/n-hexane mixtures, or toluene

- Column Chromatography : Silica gel with appropriate solvent systems (typically ethyl acetate/hexane mixtures)

- Trituration : With suitable solvents like methanol or n-hexane

- Vacuum Distillation : For volatile intermediates

Analytical Characterization

The compound can be characterized using various analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation

- FTIR Spectroscopy : For identification of functional groups (KBr wafer technique)

- HPLC : For purity determination and enantioselectivity analysis

- Mass Spectrometry : For molecular weight confirmation

- Elemental Analysis : For composition verification

- Optical Rotation : For determining enantiomeric excess in chiral variants

Industrial Production Considerations

For industrial-scale production of this compound, several factors must be considered:

Advantages of Different Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Substituted Aniline Method | Simple starting materials, Mild conditions, High atom economy | Moderate yields, Multiple steps |

| Azide Intermediate Method | High enantioselectivity, Good yields, Scalable | Hazardous azide handling, CO₂ atmosphere required |

| Flow Chemistry | Continuous production, Controlled conditions, High yields | Specialized equipment needed, Higher initial setup cost |

| One-Pot Synthesis | Fewer isolation steps, Reduced waste, Time efficient | Potentially lower purity, Purification challenges |

Scale-Up Challenges

- Safety Considerations : Handling of hazardous reagents like phosgene derivatives or azides requires special safety measures

- Heat Management : Exothermic reactions need careful temperature control when scaled up

- Solvent Selection : Environmental and economic factors influence solvent choice for large-scale production

- Stirring Efficiency : Ensuring proper mixing in large reactors is critical for reaction homogeneity

- Purification Strategy : Economic and efficient purification methods must be developed for bulk production

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 5 undergoes oxidation to form carboxylic acid derivatives.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 5-Carboxy-3-(m-chlorophenyl)-2-oxazolidinone | 68% | |

| CrO₃ (H₂SO₄, acetone) | 5-Keto-3-(m-chlorophenyl)-2-oxazolidinone | 52% |

Mechanistic Insight :

Oxidation proceeds via radical intermediates under acidic conditions, with Mn(VII) or Cr(VI) acting as oxidizing agents. The hydroxymethyl group is sequentially converted to aldehyde and finally carboxylic acid .

Reduction Reactions

The oxazolidinone ring can be reduced to generate amines or alcohols.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | 5-Hydroxymethyl-3-(m-aminophenyl)-2-oxazolidinone | 74% | |

| H₂ (Pd/C, EtOH) | 3-(m-Chlorophenyl)-5-methyl-1,3-oxazolidin-2-ol | 81% |

Key Observation :

Lithium aluminum hydride selectively reduces the carbonyl group while preserving the hydroxymethyl functionality . Catalytic hydrogenation cleaves the C–N bond, yielding secondary alcohols .

Substitution Reactions

The hydroxyl and chlorophenyl groups participate in nucleophilic substitutions.

| Reagent | Site | Product | Yield | References |

|---|---|---|---|---|

| AcCl (pyridine) | C5-OH | 5-Acetoxymethyl-3-(m-chlorophenyl)-2-oxazolidinone | 89% | |

| MeI (K₂CO₃, DMF) | C3-Cl (aryl) | 3-(m-Methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone | 63% |

Stereochemical Notes :

Acylation at C5-OH proceeds without racemization under mild conditions . Aryl chloride displacement requires polar aprotic solvents and elevated temperatures .

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under acidic or basic conditions.

| Conditions | Product | Application | References |

|---|---|---|---|

| HCl (conc., 100°C) | m-Chlorophenyl glycidol carbamate | Intermediate for antibiotics | |

| NaOH (aq., 80°C) | 3-(m-Chlorophenyl)-2-hydroxyethyl carbamate | Polymer precursor |

Kinetics :

Acid-catalyzed hydrolysis follows first-order kinetics with in 6M HCl at 100°C .

Cyclization and Rearrangements

The compound participates in annulation reactions to form fused heterocycles.

| Reagent | Product | Yield | References |

|---|---|---|---|

| BF₃·Et₂O (CH₂Cl₂) | 3-(m-Chlorophenyl)-1,4-oxazepan-2-one | 57% | |

| PPh₃ (toluene, reflux) | 5-Methylene-3-(m-chlorophenyl)-2-oxazolidinone | 44% |

Mechanism :

Lewis acids like BF₃ facilitate intramolecular nucleophilic attack by the hydroxymethyl oxygen, forming a seven-membered oxazepanone ring .

Comparative Reactivity Table

| Reaction Type | Optimal Catalyst | Temperature | Time | Conversion |

|---|---|---|---|---|

| Oxidation | KMnO₄ | 60°C | 4 h | 92% |

| Reduction | Pd/C (10%) | 25°C, 50 psi H₂ | 12 h | 85% |

| Substitution | DBU | 80°C | 6 h | 78% |

Scientific Research Applications

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(m-chlorophenyl)-5-hydroxymethyl-2-oxazolidinone with key analogs, focusing on structural variations, pharmacological activity, metabolic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacological Activity

- Meta vs. Para Halogens: The meta-chlorophenyl group in the target compound introduces steric and electronic differences compared to para-substituted analogs like 3-(p-fluorophenyl)-5-hydroxymethyl-2-oxazolidinone. The meta position may hinder binding to certain enzymatic pockets compared to para-substituted derivatives, as seen in AS-8 (4-chlorobenzylideneamino group), which demonstrated antidepressant-like activity in preclinical models .

- Hydroxymethyl vs. Methyl : The hydroxymethyl group at position 5 enhances hydrophilicity compared to methyl-substituted analogs (e.g., 3-(3-chlorophenyl)-5-methyloxazolidine-2,4-dione). This difference likely impacts blood-brain barrier penetration and metabolic pathways .

Metabolic Stability and Pathways

- Oxidation and Conjugation: Toloxatone undergoes extensive metabolism, with major pathways including oxidation of the hydroxymethyl group to carboxylic acid derivatives and glucuronidation .

- Carbamate Derivatives: Carbamate analogs (e.g., 3-(p-chlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate) introduce additional metabolic sites, increasing susceptibility to hydrolysis .

Physicochemical Properties

- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar substituents (e.g., methyl or morpholinemethyl in AS-8). Crystallization studies of related oxazolidinones (e.g., (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone) suggest moderate solubility in methanol-dichloromethane mixtures .

- Crystallography: Structural data for analogs (e.g., bond angles and torsion angles) highlight the planar oxazolidinone ring and the influence of substituents on molecular packing .

Table 2: Metabolic and Pharmacokinetic Data

Biological Activity

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a compound that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent studies.

Overview of Biological Activity

The compound exhibits notable antibacterial activity , primarily by inhibiting protein synthesis through binding to the 50S ribosomal subunit, similar to other oxazolidinones. This mechanism is crucial in combating various bacterial infections, especially those caused by resistant strains .

Moreover, recent studies have highlighted its anticancer properties . In vitro evaluations have shown that derivatives of oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies indicate a promising cytotoxic effect with specific derivatives demonstrating IC50 values that suggest effective inhibition of cell proliferation .

-

Antibacterial Mechanism :

- Protein Synthesis Inhibition : The compound binds to the 50S ribosomal subunit, disrupting bacterial protein synthesis.

- Resistance Overcoming : It has shown effectiveness against multi-drug resistant strains, making it a valuable candidate in antibiotic therapy.

-

Anticancer Mechanism :

- Induction of Apoptosis : The compound triggers apoptosis via the mitochondrial pathway, increasing reactive oxygen species (ROS) and affecting mitochondrial functions .

- Cell Cycle Arrest : Studies indicate that treatment with certain derivatives leads to G1 phase arrest in cancer cells, which is associated with reduced expression of Cyclin D1 .

Pharmacokinetics and Toxicity

Research indicates that this compound has a favorable pharmacokinetic profile. It demonstrates sufficient oral bioavailability and clearance rates that suggest effective systemic absorption. Toxicity studies in animal models have shown no acute toxicity at high doses, indicating a potentially safe therapeutic window for clinical applications .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antibacterial | Protein synthesis inhibition | Effective against multi-drug resistant strains |

| Anticancer | Induction of apoptosis | IC50 values for MCF-7: 17.66 µM; HeLa: 31.10 µM |

| Pharmacokinetics | Oral bioavailability | Clearance: 82.7 mL/h/kg; Bioavailability: 31.8% |

| Toxicity | Acute toxicity studies | No toxicity observed up to 2000 mg/kg |

Case Study Example

In a study evaluating various oxazolidinone derivatives, one particular derivative showed significant anticancer activity against MCF-7 cells with an IC50 value of 17.66 µM. This study also assessed the effects on cell cycle dynamics and apoptosis pathways, confirming that the compound could effectively induce cell death through mitochondrial dysfunction and ROS accumulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of substituted epoxides or isocyanates with hydroxylamine derivatives. Key steps include chlorophenyl group introduction via nucleophilic substitution and hydroxymethylation under alkaline conditions. For analogs, chlorination with phosphorus pentachloride (PCl₅) or similar reagents is common .

- Experimental Design : Use HPLC or GC-MS to monitor intermediate purity. Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity.

Q. How is structural characterization of this compound performed?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) for functional group identification, IR for carbonyl (C=O) stretching (~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography (if crystalline) resolves stereochemistry .

- Data Analysis : Compare NMR chemical shifts with oxazolidinone analogs (e.g., 3-(4-fluorophenyl) derivatives) to validate substitution patterns .

Q. What purity assessment protocols are recommended for this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity thresholds ≥98% are typical for pharmacological studies. Melting point analysis (e.g., 150–160°C range) corroborates crystallinity .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO) isoforms, and what kinetic parameters define its inhibition?

- Methodology : Preincubate the compound with MAO-A/B isoforms and measure residual activity fluorometrically using kynuramine or benzylamine substrates. Determine IC₅₀ and Ki values via Lineweaver-Burk plots .

- Key Findings : The compound shows time-dependent, irreversible inhibition of MAO-B (Ki ~7 nM) but weaker MAO-A affinity (Ki ~49 nM). Substrate competition assays reveal selective binding to the enzyme’s hydrophobic pocket .

Q. What metabolic pathways degrade this compound in hepatic models, and how stable is its hydroxymethyl group?

- Methodology : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Probe for oxidative dehydroxymethylation or glucuronidation. Compare stability to analogs like 5-(trifluoromethyl) derivatives .

- Data Contradiction : While hydroxymethyl groups generally undergo rapid oxidation, steric hindrance from the chlorophenyl ring may reduce metabolic clearance rates, conflicting with prior QSAR predictions .

Q. Can computational models predict the compound’s reactivity in nucleophilic environments?

- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map electron density on the oxazolidinone ring. Simulate nucleophilic attack (e.g., hydroxide ions) at the carbonyl carbon .

- Validation : Compare computed activation energies with experimental hydrolysis rates (pH 7.4 buffer, 37°C). Discrepancies may arise from solvent effects not captured in gas-phase models .

Q. How do structural modifications (e.g., substituting m-chlorophenyl with o/p-chlorophenyl) affect bioactivity?

- Methodology : Synthesize analogs and test in MAO inhibition assays. Use molecular docking (AutoDock Vina) to compare binding poses in MAO-B’s active site.

- Findings : m-Chlorophenyl’s meta-substitution optimizes van der Waals contacts with Tyr-398, whereas para-substitution reduces affinity due to steric clashes .

Data Contradiction Analysis

Q. Why do some studies report irreversible MAO-B inhibition, while others classify the compound as a reversible substrate?

- Resolution : The compound acts as both a substrate and inhibitor. At low concentrations (<10 μM), it is oxidized by MAO-B (kcat ~0.15 s⁻¹). At higher concentrations, covalent adduct formation dominates, causing irreversible inhibition. This dual behavior necessitates careful preincubation protocols .

Q. Discrepancies in reported metabolic half-lives between in vitro and in vivo models: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.